molecular formula C18H15FN2O2 B11991202 2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide

2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide

Cat. No.: B11991202
M. Wt: 310.3 g/mol
InChI Key: RFOXTYJPHLUGKZ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide is a synthetic organic compound that features a benzamide core substituted with fluoro, furan, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Furan Group: The furan group is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyridine Group: The final step involves the coupling of the pyridine group to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluoro, furan, and pyridine groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(1-furan-2-YL-ethyl)-aniline: Similar structure but lacks the pyridine group.

    2-Fluoro-N-(1-furan-2-YL-ethyl)-4-(hydroxymethyl)benzene-1-sulfonamide: Contains a sulfonamide group instead of the pyridine group.

Uniqueness

2-Fluoro-N-(1-furan-2-YL-ethyl)-N-pyridin-2-YL-benzamide is unique due to the combination of fluoro, furan, and pyridine groups, which can confer distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-fluoro-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H15FN2O2/c1-13(16-9-6-12-23-16)21(17-10-4-5-11-20-17)18(22)14-7-2-3-8-15(14)19/h2-13H,1H3

InChI Key

RFOXTYJPHLUGKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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